Cas no 2227688-93-7 ((2R)-6-fluorohexan-2-ol)

(2R)-6-fluorohexan-2-ol 化学的及び物理的性質
名前と識別子
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- (2R)-6-fluorohexan-2-ol
- SCHEMBL10046626
- EN300-1805201
- 2227688-93-7
-
- インチ: 1S/C6H13FO/c1-6(8)4-2-3-5-7/h6,8H,2-5H2,1H3/t6-/m1/s1
- InChIKey: DDDYBUYCNSDUFA-ZCFIWIBFSA-N
- ほほえんだ: FCCCC[C@@H](C)O
計算された属性
- せいみつぶんしりょう: 120.095043196g/mol
- どういたいしつりょう: 120.095043196g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 4
- 複雑さ: 47.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 20.2Ų
(2R)-6-fluorohexan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1805201-0.5g |
(2R)-6-fluorohexan-2-ol |
2227688-93-7 | 0.5g |
$809.0 | 2023-09-19 | ||
Enamine | EN300-1805201-0.05g |
(2R)-6-fluorohexan-2-ol |
2227688-93-7 | 0.05g |
$707.0 | 2023-09-19 | ||
Enamine | EN300-1805201-5.0g |
(2R)-6-fluorohexan-2-ol |
2227688-93-7 | 5g |
$4890.0 | 2023-06-03 | ||
Enamine | EN300-1805201-10.0g |
(2R)-6-fluorohexan-2-ol |
2227688-93-7 | 10g |
$7250.0 | 2023-06-03 | ||
Enamine | EN300-1805201-5g |
(2R)-6-fluorohexan-2-ol |
2227688-93-7 | 5g |
$2443.0 | 2023-09-19 | ||
Enamine | EN300-1805201-0.1g |
(2R)-6-fluorohexan-2-ol |
2227688-93-7 | 0.1g |
$741.0 | 2023-09-19 | ||
Enamine | EN300-1805201-0.25g |
(2R)-6-fluorohexan-2-ol |
2227688-93-7 | 0.25g |
$774.0 | 2023-09-19 | ||
Enamine | EN300-1805201-1g |
(2R)-6-fluorohexan-2-ol |
2227688-93-7 | 1g |
$842.0 | 2023-09-19 | ||
Enamine | EN300-1805201-1.0g |
(2R)-6-fluorohexan-2-ol |
2227688-93-7 | 1g |
$1686.0 | 2023-06-03 | ||
Enamine | EN300-1805201-2.5g |
(2R)-6-fluorohexan-2-ol |
2227688-93-7 | 2.5g |
$1650.0 | 2023-09-19 |
(2R)-6-fluorohexan-2-ol 関連文献
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
(2R)-6-fluorohexan-2-olに関する追加情報
Introduction to (2R)-6-fluorohexan-2-ol (CAS No. 2227688-93-7)
The compound (2R)-6-fluorohexan-2-ol (CAS No. 2227688-93-7) is a versatile organic molecule with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique stereochemistry, with the hydroxyl group (-OH) located on the second carbon atom and a fluorine atom on the sixth carbon of a six-carbon chain. The (R)-configuration at the second carbon imparts specific optical properties, making it highly valuable in asymmetric synthesis and enantioselective reactions.
Recent advancements in synthetic methodologies have enabled the efficient production of (2R)-6-fluorohexan-2-ol, leveraging both traditional organic synthesis techniques and modern catalytic processes. Researchers have explored various routes, including enzymatic resolutions and asymmetric reductions, to optimize the synthesis of this compound. These methods not only enhance yield but also minimize environmental impact, aligning with the growing demand for sustainable chemical production.
The chemical structure of (2R)-6-fluorohexan-2-ol plays a pivotal role in its reactivity and functionality. The presence of a fluorine atom introduces unique electronic effects, influencing the molecule's stability and reactivity in various chemical transformations. For instance, fluorine's electronegativity can activate certain positions for nucleophilic or electrophilic attacks, making it a valuable intermediate in the synthesis of complex molecules.
In the pharmaceutical industry, (R)-configuration compounds like (2R)-6-fluorohexan-2-ol are increasingly sought after due to their potential as chiral building blocks. Recent studies have demonstrated their utility in drug discovery programs targeting various therapeutic areas, such as central nervous system disorders and metabolic diseases. The compound's ability to participate in diverse reactions, including esterifications and etherifications, further expands its applicability in medicinal chemistry.
From an environmental perspective, understanding the ecological impact of (2R)-6-fluorohexan-2-ol is crucial for its safe handling and disposal. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, with degradation rates influenced by pH levels and microbial activity. These findings underscore the importance of implementing eco-friendly practices during its production and use.
Looking ahead, ongoing research into (R)-configuration compounds like (2R)-6-fluorohexan-2-ol is expected to unlock new opportunities across multiple industries. Its role as a chiral auxiliary in asymmetric synthesis continues to be explored, with recent breakthroughs highlighting its potential in producing enantiomerically pure compounds at an industrial scale. Additionally, advancements in computational chemistry are aiding in predicting the compound's behavior in complex reaction systems, further enhancing its utility.
In conclusion, (R)-configuration compounds such as (2R)-6-fluorohexan-2-ol (CAS No. 2227688-93-7) represent a cornerstone of modern organic chemistry. Their unique properties and versatile applications make them indispensable in both academic research and industrial settings. As scientific understanding deepens and new technologies emerge, this compound will undoubtedly continue to play a pivotal role in shaping future innovations across various disciplines.
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